Tert-butyl 3-chloropivaloate Tert-butyl 3-chloropivaloate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14183640
InChI: InChI=1S/C9H17ClO2/c1-8(2,3)12-7(11)9(4,5)6-10/h6H2,1-5H3
SMILES:
Molecular Formula: C9H17ClO2
Molecular Weight: 192.68 g/mol

Tert-butyl 3-chloropivaloate

CAS No.:

Cat. No.: VC14183640

Molecular Formula: C9H17ClO2

Molecular Weight: 192.68 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-chloropivaloate -

Specification

Molecular Formula C9H17ClO2
Molecular Weight 192.68 g/mol
IUPAC Name tert-butyl 3-chloro-2,2-dimethylpropanoate
Standard InChI InChI=1S/C9H17ClO2/c1-8(2,3)12-7(11)9(4,5)6-10/h6H2,1-5H3
Standard InChI Key KMBJYRVRYVUHCJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C(C)(C)CCl

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Synonyms

Tert-butyl 3-chloropivaloate is systematically named tert-butyl 3-chloro-2,2-dimethylpropanoate according to IUPAC guidelines . Common synonyms include tert-butyl 3-chloro-pivaloate and SCHEMBL1437710, reflecting its registry in chemical databases . The compound’s structure combines a pivaloyl backbone (2,2-dimethylpropanoate) with a chlorine substituent at the third carbon and a tert-butyl ester group.

Molecular Structure and Bonding

The molecular structure (Figure 1) features a central carbonyl group (C=O\text{C=O}) adjacent to a fully substituted carbon atom bonded to two methyl groups and a chlorine atom. The tert-butyl group ((CH3)3C(\text{CH}_3)_3\text{C}-) confers steric bulk, influencing the compound’s reactivity and solubility. The SMILES notation CC(C)(C)OC(=O)C(C)(C)CCl\text{CC(C)(C)OC(=O)C(C)(C)CCl} encapsulates this arrangement .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC9H17ClO2\text{C}_9\text{H}_{17}\text{ClO}_2
Molecular Weight192.68 g/mol
InChIKeyKMBJYRVRYVUHCJ-UHFFFAOYSA-N
Rotatable Bond Count4
Topological Polar Surface Area26.3 Ų

Physical and Chemical Properties

Experimental and Computed Properties

Tert-butyl 3-chloropivaloate exhibits a predicted density of 1.05g/cm31.05 \, \text{g/cm}^3 and a boiling point of 285.3±23.0C285.3 \pm 23.0^\circ \text{C}, though experimental validation is pending . Computational models estimate a logP (XLogP3-AA) of 2.6, indicating moderate lipophilicity . The compound’s low polar surface area (26.3 Ų) suggests limited solubility in polar solvents, aligning with its predicted solubility in chloroform and ethyl acetate .

Table 2: Physicochemical Profile

PropertyValueMethod
Melting PointNot reported
Boiling Point285.3±23.0C285.3 \pm 23.0^\circ \text{C}Predicted
Density1.05g/cm31.05 \, \text{g/cm}^3Predicted
SolubilityChloroform, Ethyl AcetateEstimated
Hydrogen Bond Acceptors2Computed

Spectroscopic Characterization

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous tert-butyl esters typically show carbonyl stretching vibrations near 1730cm11730 \, \text{cm}^{-1} in IR spectra. The chlorine atom’s presence would produce distinct 1H^{1}\text{H}-NMR signals for adjacent protons due to electronegativity effects.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 3-chloropivaloate likely involves esterification of 3-chloropivalic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid). Alternative pathways may include:

  • Chlorination of tert-butyl pivaloate: Direct chlorination using reagents like SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5.

  • Protection-Deprotection Strategies: Introducing the tert-butyl group via di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) to a pre-chlorinated pivalic acid derivative .

Table 3: Hypothetical Synthesis Optimization

ParameterConditionYield (%)
CatalystH2SO4\text{H}_2\text{SO}_475
SolventDichloromethane68
Temperature0C0^\circ \text{C}82

Reaction Mechanisms

The esterification mechanism proceeds through nucleophilic acyl substitution, where tert-butanol attacks the activated carbonyl carbon of 3-chloropivalic acid. Acid catalysts protonate the carbonyl oxygen, enhancing electrophilicity. Chlorination steps may follow free-radical or electrophilic pathways, depending on the reagent.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Tert-butyl 3-chloropivaloate’s steric hindrance and chlorine reactivity make it valuable for constructing complex molecules. For example:

  • Prodrug Development: The tert-butyl ester acts as a protecting group for carboxylic acids, enabling controlled drug release via enzymatic cleavage .

  • Anticancer Agents: Chlorinated intermediates are pivotal in synthesizing kinase inhibitors and apoptosis inducers .

Polymer Chemistry

The compound’s ability to undergo radical-initiated polymerization or cross-linking has potential in creating functionalized polymers with tailored thermal stability . Post-polymerization modifications, such as quaternization, could yield cationic polymers for antimicrobial coatings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator